molecular formula C18H19BrFN3O2 B2763376 1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2379970-71-3

1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2763376
CAS No.: 2379970-71-3
M. Wt: 408.271
InChI Key: ORDBXPIUWWKRNB-UHFFFAOYSA-N
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Description

1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a combination of pyrimidine, piperidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the bromopyrimidine and fluorophenyl intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one is unique due to its combination of bromopyrimidine, piperidine, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

1-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O2/c19-15-10-21-18(22-11-15)25-12-14-5-7-23(8-6-14)17(24)9-13-1-3-16(20)4-2-13/h1-4,10-11,14H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDBXPIUWWKRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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